[2,4-dimethyl-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol
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Overview
Description
[2,4-dimethyl-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol is an organic compound with a complex structure It features a hydrazone linkage between a nitrophenyl group and a dimethylphenyl group, with a methanol functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-dimethyl-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol typically involves the condensation of 4-nitrophenylhydrazine with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2,4-dimethyl-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The hydrazone linkage is known to exhibit antimicrobial and anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of [2,4-dimethyl-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can disrupt metabolic pathways and inhibit the growth of microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, [2,4-dimethyl-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol has a unique hydrazone linkage that imparts distinct chemical and biological properties. While cetylpyridinium chloride and domiphen bromide are primarily used as antiseptics and disinfectants, the hydrazone compound is more versatile, with applications extending to drug development and industrial processes .
Properties
IUPAC Name |
[2,4-dimethyl-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-12(2)14(10-20)8-13(11)9-17-18-15-3-5-16(6-4-15)19(21)22/h3-9,18,20H,10H2,1-2H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMBNUOWKQYOO-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1CO)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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